6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylicacid
Description
6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 1706443-41-5) is a bicyclic compound featuring a benzofuran core substituted with methoxy groups at positions 6 and 7 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol .
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
6,7-dimethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O5/c1-14-7-4-3-6-5-8(11(12)13)16-9(6)10(7)15-2/h3-4,8H,5H2,1-2H3,(H,12,13) |
InChI Key |
XALBITZMEGRTBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(O2)C(=O)O)C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group participates in classic acid-base reactions. Proton exchange occurs under basic conditions, forming carboxylate salts. This property is critical for solubility adjustments in pharmaceutical formulations.
Nucleophilic Acyl Substitution
The carboxylic acid undergoes esterification and amidation via activated intermediates. These reactions are pivotal for prodrug development and structural modifications.
Amidation
A mixed-anhydride method using TBTU (tetramethyluronium tetrafluoroborate) efficiently converts the acid to carboxamides :
| Reagents | Conditions | Amine Partner | Product (Example) | IC₅₀ (PARP-1) | Reference |
|---|---|---|---|---|---|
| TBTU, DMF | RT, 24 hr | 4-Aminopiperidine | DHBF-7-carboxamide | 9.45 μM | |
| TBTU, DIPEA | RT, 18 hr | Benzylamine | N-Benzyl derivative | Not reported |
Esterification
While direct esterification is less common due to steric hindrance, transesterification strategies using ethyl diazoacetate have been employed for related benzofuran analogs .
Electrophilic Aromatic Substitution
The benzofuran core undergoes regioselective substitutions, though methoxy groups at C6/C7 direct incoming electrophiles to the C5 position.
| Reaction Type | Reagents/Conditions | Product | Selectivity Notes | Reference |
|---|---|---|---|---|
| Iodination | NIS, CH₃CN, RT | 5-Iodo derivative | C5 > C4 > C3 | |
| Bromination | Br₂, FeBr₃, DCM | 5-Bromo derivative | Limited yield (13%) |
Reductive Modifications
The dihydrobenzofuran ring can undergo further hydrogenation or participate in stereoselective reductions:
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization at electrophilic positions:
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Iodo derivative | PdCl₂(dppf), DME/H₂O, Na₂CO₃, 70°C | 5-Aryl substituted analog | 30-80% |
Methoxy Group Reactivity
The methoxy groups exhibit limited participation in nucleophilic substitutions but can undergo demethylation under harsh conditions:
| Reaction Type | Conditions | Product | Key Application | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C | Dihydroxybenzofuran derivative | Enhanced solubility |
Critical Insights from Structural Studies
X-ray crystallography of analogs (e.g., compound 66 bound to PARP-1) reveals that the carboxylic acid group forms hydrogen bonds with catalytic residues (His-862 and Ser-904), while the methoxy groups stabilize hydrophobic interactions . These findings rationalize the compound’s enzyme inhibition profile.
Scientific Research Applications
Structural Characteristics
The compound features a benzofuran core with methoxy groups at the 6 and 7 positions, alongside a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 222.24 g/mol. The presence of these functional groups allows for diverse chemical reactivity, making it suitable for various applications.
Anti-inflammatory and Analgesic Properties
Research indicates that 6,7-dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid exhibits significant anti-inflammatory and analgesic properties. In vitro studies have shown that derivatives of benzofuran compounds can inhibit pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases and pain management .
Anticancer Activity
Benzofuran derivatives, including 6,7-dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid, have been investigated for their anticancer properties. A study demonstrated that modifications to the benzofuran structure could enhance cytotoxicity against various cancer cell lines. Specifically, compounds derived from this scaffold showed promising results against breast and lung cancer cells .
Organic Synthesis
6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitutions and electrophilic aromatic substitutions allows chemists to create a variety of derivatives with enhanced biological activities or improved pharmacokinetic profiles . This versatility makes it a valuable building block in medicinal chemistry.
Interaction Studies
Understanding the pharmacokinetics and pharmacodynamics of 6,7-dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid is crucial for its development as a therapeutic agent. Interaction studies involving enzyme binding affinities and metabolic pathways have been conducted to predict potential drug-drug interactions and safety profiles .
Case Study 1: Anticancer Activity Evaluation
In a recent study evaluating the anticancer potential of benzofuran derivatives, it was found that compounds similar to 6,7-dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid exhibited IC50 values in the low micromolar range against several cancer cell lines. The presence of specific substituents on the benzofuran ring was correlated with increased potency .
Case Study 2: Synthesis of New Derivatives
A series of new derivatives based on 6,7-dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid were synthesized using various coupling reactions. These derivatives were screened for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, showing significant antibacterial effects .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
Table 1: Structural and Functional Comparison of Key Analogs
Impact of Substituents on Bioactivity
- Methoxy vs. Methyl Groups: Methoxy groups enhance electron density and hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzyme active sites).
- Positional Effects : Substitution at positions 6 and 7 (as in 6,7-dimethoxy derivatives) optimizes steric and electronic compatibility with receptors like PPARα and JAK kinases .
Biological Activity
6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a compound with a unique structure characterized by a benzofuran core, methoxy groups at the 6 and 7 positions, and a carboxylic acid functional group. This structural arrangement contributes to its potential biological activities, particularly in the fields of pharmacology and organic synthesis.
The molecular formula of 6,7-dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid is , with a molecular weight of approximately 224.21 g/mol. The presence of the carboxylic acid group allows for typical acid-base reactions, while the methoxy groups can undergo nucleophilic substitutions or eliminations under specific conditions. The benzofuran moiety may also participate in electrophilic aromatic substitution reactions, leading to further derivatization possibilities.
Anticancer Potential
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 6,7-dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid. Research indicates that derivatives of benzofuran can induce apoptosis in various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant increases in caspase activity (1.5 to 5-fold), suggesting that they promote programmed cell death in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid | A549 (lung) | TBD | Apoptosis induction |
| Benzofuran Derivative X | MCF-7 (breast) | 0.20 - 2.58 | DNA intercalation |
| Benzofuran Derivative Y | HeLa (cervical) | 3.35 - 16.79 | Apoptosis via mitochondrial pathway |
Interaction with DNA
Studies have shown that benzofuran derivatives can intercalate with DNA, inhibiting its cleavage by endonucleases. This suggests a mechanism whereby these compounds may exert their anticancer effects through direct interactions with genetic material .
Analgesic and Anti-inflammatory Effects
In addition to anticancer properties, certain derivatives of benzofuran have demonstrated analgesic activity in preclinical models. For example, compounds related to 6,7-dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid were evaluated for their ability to inhibit prostaglandin synthetase activity and showed promising results in reducing pain responses without significant gastric irritancy .
Case Study: Anticancer Activity Assessment
A study assessed the cytotoxic effects of various benzofuran derivatives on multiple cancer cell lines. The results indicated that compounds bearing methoxy substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study utilized MTT assays to quantify cell viability post-treatment .
Case Study: Pain Management
Another investigation focused on the analgesic properties of benzofuran derivatives in mouse models. Compounds were administered in a phenyl-p-quinone-induced writhing test to evaluate their efficacy in pain relief. The results indicated that certain derivatives provided significant analgesia with minimal side effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for the preparation of 6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid?
- Answer: Synthesis often involves multi-step routes, including condensation reactions under inert conditions. For example, benzofuran derivatives can be synthesized using NaH in THF as a base to deprotonate intermediates, followed by alkylation or cyclization steps to introduce methoxy groups . Protecting groups (e.g., benzyloxy) may be employed to preserve carboxylic acid functionality during synthesis . Reaction optimization (temperature, solvent polarity) is critical for yield enhancement.
Q. Which analytical techniques are most effective for confirming the structure and purity of 6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid?
- Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions and dihydrobenzofuran ring conformation. For example, methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons appear downfield (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (C11H12O5, theoretical MW: 224.20 g/mol).
- Melting Point (mp): Compare experimental mp (e.g., 123–124°C for related compounds ) with literature values to assess purity.
- HPLC: Reverse-phase chromatography with UV detection quantifies impurities (>97% purity threshold) .
Q. What safety protocols should be followed when handling 6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid in research laboratories?
- Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Disposal: Follow hazardous waste regulations (e.g., incineration for organic acids) .
- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis of methoxy groups .
Advanced Research Questions
Q. How can researchers resolve inconsistencies between experimental spectral data and computational predictions for 6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid derivatives?
- Answer: Discrepancies in NMR or IR data (e.g., unexpected coupling constants or peak splitting) may arise from:
- Stereochemical isomerism: Use 2D NMR (COSY, NOESY) to confirm spatial arrangements .
- Solvent effects: Re-run spectra in deuterated DMSO or CDCl3 to assess hydrogen bonding interactions.
- Computational refinement: Re-optimize density functional theory (DFT) models with solvent correction terms (e.g., PCM method) .
Q. What catalytic systems enhance the efficiency of methoxylation in dihydrobenzofuran systems?
- Answer:
- Transition Metal Catalysts: Pd(OAc)2 with ligands (e.g., Xantphos) enables regioselective methoxylation via C–O coupling .
- Acid Catalysis: H2SO4 or p-TsOH promotes electrophilic substitution at the 6- and 7-positions of the benzofuran core.
- Microwave Assistance: Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
Q. How do electronic effects of methoxy substituents influence the reactivity of 6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid in nucleophilic acyl substitution reactions?
- Answer:
- Electron-Donating Effects: Methoxy groups increase electron density on the aromatic ring, activating the carboxylic acid toward nucleophilic attack.
- Steric Hindrance: Ortho-methoxy groups may hinder access to the carbonyl carbon, requiring bulky nucleophiles (e.g., Grignard reagents) for efficient substitution .
- Comparative Studies: Replace methoxy with hydroxyl groups to assess hydrogen bonding’s role in reaction kinetics .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure dihydrobenzofuran carboxylic acids?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
